1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound features a unique combination of a triazole ring, aromatic groups, and a carboxamide functional group. The compound is characterized by its potential biological activities, which make it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various chemical methods, with detailed synthetic routes documented in scientific literature. Its molecular formula is with a molecular weight of approximately 288.36 g/mol.
This compound is classified as a triazole derivative due to the presence of the triazole ring in its structure. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
The synthesis of 1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that include:
In one reported method, starting materials such as 4-methylphenyl isocyanate and pyridine derivatives are reacted under controlled conditions (temperature and solvent choice) to facilitate the formation of the desired triazole structure. The use of catalysts or microwave-assisted synthesis may enhance yields and reduce reaction times.
The molecular structure of 1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide features:
The InChI Key for this compound is QGAIPGVQJVGBIA-UHFFFAOYSA-N
, which can be used for database searches. The compound's structural formula can also be represented using SMILES notation: CC(C)C(=O)N1=NNC(=N1)C2=CC=CC=C2C(C)=C
.
The chemical reactivity of 1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be explored through various reactions such as:
Reactions are typically performed under controlled conditions (temperature, pressure) and may require specific solvents or catalysts to optimize yields.
The mechanism of action for 1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide may involve:
Studies have shown that compounds with similar structures exhibit promising pharmacological activities against various diseases, including cancer and infectious diseases.
The physical properties of 1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide include:
Chemical properties include:
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm its purity and structural integrity.
The primary applications of 1-(4-methylphenyl)-N-pentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide are in the fields of medicinal chemistry and pharmacology. Its potential uses include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: